molecular formula C25H20N2O2 B3893467 (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3893467
M. Wt: 380.4 g/mol
InChI Key: JSOYVOMZEIRZNT-SAPNQHFASA-N
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Description

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Additions to the Enone System

The conjugated double bond undergoes regioselective nucleophilic additions:

Hydrazine Addition

Reaction with hydrazines forms pyrazoline derivatives, critical for biological activity modulation ( ):

ReagentProductConditionsApplication
Arylhydrazines4,5-Dihydro-1H-pyrazole derivativesGlacial AcOH, refluxAntimicrobial agents
Indole acetic hydrazideIndole-pyrazole hybrids24-hour refluxAntitumor candidates

Example :
(2E)-3-(1,3-diphenyl-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one+NH2NH2Pyrazoline derivative\text{(2E)-3-(1,3-diphenyl-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazoline derivative}

1,3-Dipolar Cycloadditions

The enone system participates in cycloadditions with dipolarophiles like diazomethane, yielding fused heterocycles ( ):

DipolarophileProductConditionsYield
Diazomethane3-(2-Pyrazolin-4-yl)chromonesCH2_2Cl2_2/Et2_2O, 0°C89%
Maleic anhydrideChromone-pyrazole hybridsPyridine, reflux75%

These reactions exploit the electron-deficient nature of the chalcone’s β-carbon for regioselective bond formation ( ).

Electrophilic Aromatic Substitution

The pyrazole and methoxyphenyl rings undergo electrophilic substitutions:

ReactionPosition ModifiedConditionsReference
BrominationPyrazole C-5Br2_2/AcOH
NitrationMethoxyphenyl ring (para)HNO3_3/H2_2SO4_4

The methoxy group directs electrophiles to the para position, while the pyrazole’s electron-withdrawing nature deactivates its ring toward further substitution ( ).

Reduction Reactions

Catalytic hydrogenation selectively reduces the enone double bond:

Reducing AgentProductConditions
H2_2/Pd-C3-(1,3-Diphenyl-pyrazol-4-yl)-propan-1-oneEthanol, 60°C

This saturated derivative shows altered bioactivity due to loss of conjugation ( ).

Oxidation and Degradation

Oxidative cleavage of the double bond with KMnO4_4 yields:
4-Methoxybenzoic acid+1,3-Diphenyl-pyrazole-4-carboxylic acid\text{4-Methoxybenzoic acid} + \text{1,3-Diphenyl-pyrazole-4-carboxylic acid}

Complexation with Metal Ions

The pyrazole nitrogen and carbonyl oxygen coordinate transition metals:

Metal SaltComplex StructureApplication
Cu(II) acetateSquare-planar geometryCatalytic studies
Fe(III) chlorideOctahedral coordinationMagnetic materials

Key Reactivity Trends

  • Enone System : Highly reactive toward nucleophiles and dipolarophiles ( ).

  • Pyrazole Ring : Stabilizes intermediates via resonance but resists electrophilic substitution ( ).

  • Methoxyphenyl Group : Enhances electron density in the chalcone moiety, facilitating π-π interactions in biological targets ( ).

This compound’s versatility in forming pharmacologically active derivatives (e.g., pyrazolines, chromones) underscores its utility in medicinal chemistry ( ). Experimental procedures emphasize mild conditions and high regioselectivity, making it a robust scaffold for drug discovery.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C24H18N2OC_{24}H_{18}N_{2}O. The structure features a planar pyrazole ring that forms dihedral angles with adjacent phenyl rings. The intermolecular interactions within the crystal structure include C—H⋯O hydrogen bonds and π–π interactions, contributing to the stability of the compound in solid-state forms .

Research indicates that pyrazole derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. The specific compound in focus has shown promising results in various studies:

1. Antimicrobial Activity

  • Pyrazole derivatives possess significant antibacterial properties, with studies indicating effectiveness against several bacterial strains. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

  • The compound has demonstrated anti-inflammatory effects in various animal models, suggesting its potential use in treating inflammatory diseases. Mechanisms may involve inhibition of pro-inflammatory cytokines and pathways .

3. Anticancer Potential

  • Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

4. Analgesic Effects

  • Research has indicated that certain pyrazole derivatives exhibit analgesic properties comparable to conventional pain relievers, suggesting their potential application in pain management therapies .

Case Studies

Several case studies have explored the applications of pyrazole derivatives:

Case Study 1: Antibacterial Efficacy

  • A study evaluated the antibacterial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for certain compounds.

Case Study 2: In Vivo Anti-inflammatory Study

  • An animal model was used to assess the anti-inflammatory effects of the compound following induced paw edema. Results indicated a marked reduction in inflammation compared to controls.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines. Its anticancer activity could be related

Biological Activity

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Chemical Structure and Synthesis

The compound has the molecular formula C24H18N2O and features a pyrazole ring that is essentially planar. The synthesis typically involves the reaction of acetophenone with 4-formyl pyrazole in the presence of sodium hydroxide and methanol, yielding a product with significant yields (approximately 81.5%) and high melting points (406–408 K) .

Property Value
Molecular FormulaC24H18N2O
Melting Point406–408 K
Yield81.5%

Antitumor Activity

Research indicates that chalcone derivatives exhibit notable antitumor activity. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, the compound exhibited IC50 values in the range of 6.59 to 12.51 μM against triple-negative breast cancer (TNBC) cell lines .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial properties. Studies have demonstrated that derivatives of pyrazoles possess antibacterial and antifungal activities. The presence of the diphenylpyrazole moiety enhances these effects, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. Pyrazole derivatives have been linked to reduced inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cytotoxicity : Induces apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and inhibits fungal growth.
  • Anti-inflammatory Pathway : Inhibits cyclooxygenase enzymes and reduces the production of inflammatory mediators.

Case Studies

  • Antitumor Efficacy in Cell Lines : A study assessed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing significant cytotoxicity at low concentrations.
  • Antimicrobial Testing : Another research evaluated its activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at concentrations below 100 μg/mL.

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-23-15-12-19(13-16-23)24(28)17-14-21-18-27(22-10-6-3-7-11-22)26-25(21)20-8-4-2-5-9-20/h2-18H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYVOMZEIRZNT-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
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(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 3
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(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

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